N-[4-[(2-ethoxyphenyl)sulfamoyl]phenyl]acetamide
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Overview
Description
N-[4-[(2-ethoxyphenyl)sulfamoyl]phenyl]acetamide is an organic compound with a complex structure that includes an ethoxyaniline group, a sulfonyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(2-ethoxyphenyl)sulfamoyl]phenyl]acetamide typically involves the reaction of 4-aminobenzenesulfonamide with 2-ethoxyaniline in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-aminobenzenesulfonamide+2-ethoxyaniline+acetic anhydride→N-4-[(2-ethoxyanilino)sulfonyl]phenylacetamide
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(2-ethoxyphenyl)sulfamoyl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[4-[(2-ethoxyphenyl)sulfamoyl]phenyl]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-[(2-ethoxyphenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}acetamide
- N-{4-[(4-methoxyanilino)sulfonyl]phenyl}acetamide
- N-{4-[(4-chlorophenyl)sulfonyl]phenyl}acetamide
Uniqueness
N-[4-[(2-ethoxyphenyl)sulfamoyl]phenyl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethoxyaniline group, in particular, differentiates it from other similar compounds and contributes to its specific reactivity and applications.
Properties
Molecular Formula |
C16H18N2O4S |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-[4-[(2-ethoxyphenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C16H18N2O4S/c1-3-22-16-7-5-4-6-15(16)18-23(20,21)14-10-8-13(9-11-14)17-12(2)19/h4-11,18H,3H2,1-2H3,(H,17,19) |
InChI Key |
ZRFKXYFTONFCTA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
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